REACTION_CXSMILES
|
O=C1N(C)C(=O)N(C)[CH:4]([C:11]2[CH:16]=[CH:15][C:14]([NH:17][S:18]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)(=[O:20])=[O:19])=[CH:13][C:12]=2[OH:27])N1C.[OH-:29].[Na+]>O>[C:21]1([S:18]([NH:17][C:14]2[CH:13]=[C:12]([OH:27])[C:11](=[CH:16][CH:15]=2)[CH:4]=[O:29])(=[O:20])=[O:19])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:1.2|
|
Name
|
2,4-dioxo-hexahydro-1,3,5-trimethyl-6-[2-hydroxy-4-benzenesulphonamido-phenyl]-s-triazine
|
Quantity
|
432 g
|
Type
|
reactant
|
Smiles
|
O=C1N(C(N(C(N1C)=O)C)C1=C(C=C(C=C1)NS(=O)(=O)C1=CC=CC=C1)O)C
|
Name
|
|
Quantity
|
280 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours, under nitrogen
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
A pale brown solution is formed, from which individual small crystals
|
Type
|
CUSTOM
|
Details
|
separate out
|
Type
|
ADDITION
|
Details
|
The contents of the flask are then poured onto a mixture of 700 ml of concentrated hydrochloric acid and 2 kg of ice
|
Type
|
CUSTOM
|
Details
|
the yellow product which has separated out
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
After washing with water
|
Type
|
CUSTOM
|
Details
|
drying at 80° C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)NC=1C=C(C(C=O)=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 274 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |